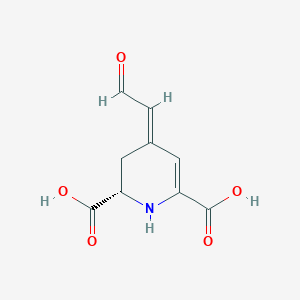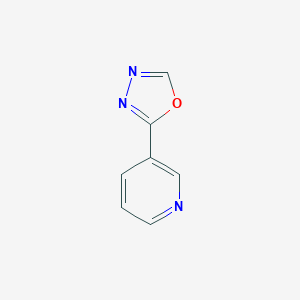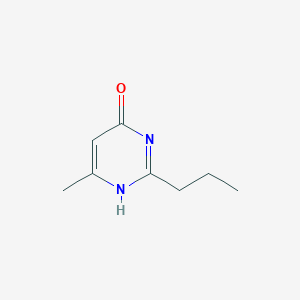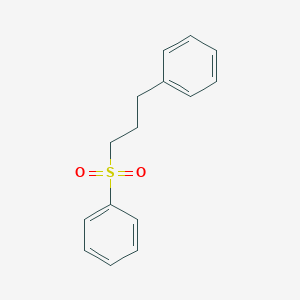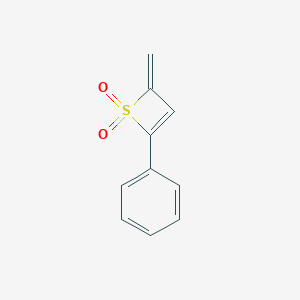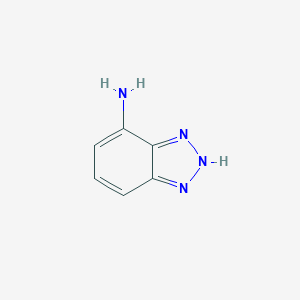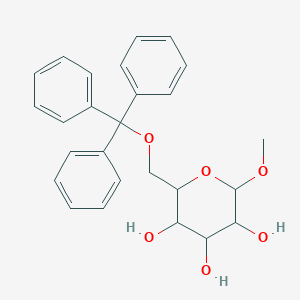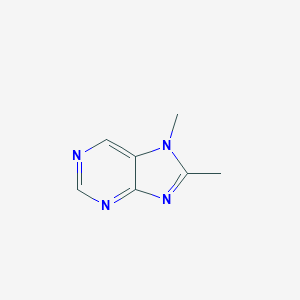
7,8-Dimethyl-7H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Dimethyl-7H-purine, commonly known as caffeine, is a natural stimulant found in coffee, tea, and chocolate. Caffeine is widely consumed around the world and is known for its ability to increase alertness, improve cognitive function, and enhance physical performance. In recent years, caffeine has become a topic of interest in scientific research due to its potential therapeutic effects.
作用機序
Caffeine works by blocking the action of adenosine, a neurotransmitter that promotes sleep and suppresses arousal. By blocking adenosine, caffeine increases the activity of other neurotransmitters, such as dopamine and norepinephrine, which promote wakefulness and alertness.
生化学的および生理学的効果
Caffeine has a number of biochemical and physiological effects on the body. It increases heart rate and blood pressure, stimulates the central nervous system, and can cause the release of adrenaline. Caffeine also has diuretic effects, which can lead to increased urine output.
実験室実験の利点と制限
Caffeine has several advantages for use in lab experiments. It is readily available and relatively inexpensive. In addition, caffeine has a well-established mechanism of action and has been extensively studied, making it a useful tool for researchers. However, caffeine also has limitations. It can be difficult to control the dose of caffeine administered, and the effects of caffeine can vary depending on individual factors such as age, sex, and body weight.
将来の方向性
There are several potential future directions for research on caffeine. One area of interest is the potential therapeutic effects of caffeine for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is the use of caffeine as a performance-enhancing drug in sports. Additionally, there is ongoing research on the effects of caffeine on sleep and its potential role in the treatment of sleep disorders.
In conclusion, caffeine is a natural stimulant that has been extensively studied for its potential therapeutic effects. It has a well-established mechanism of action and has been found to have a number of biochemical and physiological effects on the body. While there are limitations to its use in lab experiments, caffeine remains a valuable tool for researchers and has several potential future directions for research.
合成法
Caffeine can be synthesized through several methods, including extraction from natural sources such as coffee beans and tea leaves. The most common method of synthesis involves the reaction of theobromine with methylene chloride in the presence of ammonia to produce caffeine.
科学的研究の応用
Caffeine has been studied extensively for its potential therapeutic effects. It has been shown to improve cognitive function, increase alertness, and enhance physical performance. In addition, caffeine has been found to have potential therapeutic effects for a variety of medical conditions, including Parkinson's disease, Alzheimer's disease, and depression.
特性
CAS番号 |
15837-10-2 |
|---|---|
製品名 |
7,8-Dimethyl-7H-purine |
分子式 |
C7H8N4 |
分子量 |
148.17 g/mol |
IUPAC名 |
7,8-dimethylpurine |
InChI |
InChI=1S/C7H8N4/c1-5-10-7-6(11(5)2)3-8-4-9-7/h3-4H,1-2H3 |
InChIキー |
KOLZMRWWIPLBKG-UHFFFAOYSA-N |
SMILES |
CC1=NC2=NC=NC=C2N1C |
正規SMILES |
CC1=NC2=NC=NC=C2N1C |
同義語 |
7H-Purine, 7,8-dimethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



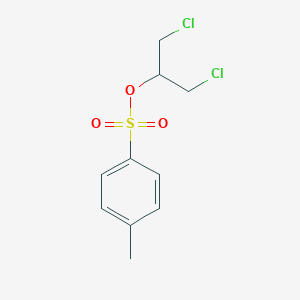
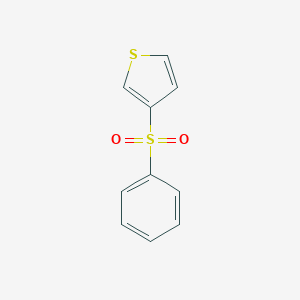
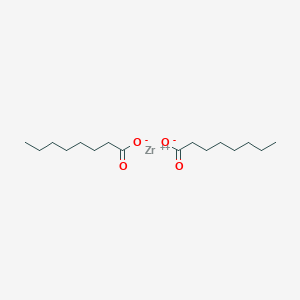
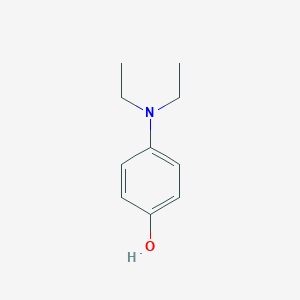
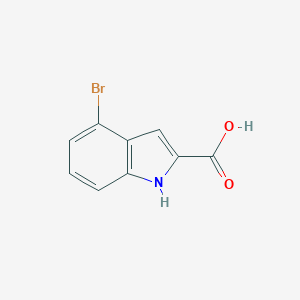
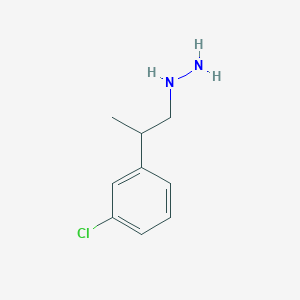
![3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B97790.png)
